molecular formula C11H10O5 B14813539 4-Cyclopropoxyphthalic acid

4-Cyclopropoxyphthalic acid

Cat. No.: B14813539
M. Wt: 222.19 g/mol
InChI Key: XOPJGDSIPLRYJR-UHFFFAOYSA-N
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Description

4-Cyclopropoxyphthalic acid is an organic compound that belongs to the class of phthalic acids It is characterized by the presence of a cyclopropoxy group attached to the phthalic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxyphthalic acid typically involves the reaction of phthalic anhydride with cyclopropanol under acidic conditions. The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired acid. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid and elevated temperatures to facilitate the esterification and hydrolysis steps.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropoxyphthalic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The cyclopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalic acid derivatives, while reduction can produce cyclopropoxy alcohols.

Scientific Research Applications

4-Cyclopropoxyphthalic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the study of enzyme-substrate interactions and metabolic pathways.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism by which 4-Cyclopropoxyphthalic acid exerts its effects involves interactions with specific molecular targets. The cyclopropoxy group can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pathways involved may include the modulation of enzyme activity or the alteration of metabolic processes.

Comparison with Similar Compounds

    Phthalic Acid: A simpler analog without the cyclopropoxy group.

    Isophthalic Acid: Differing in the position of the carboxylic acid groups.

    Terephthalic Acid: Another isomer with distinct structural properties.

Uniqueness: 4-Cyclopropoxyphthalic acid is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C11H10O5

Molecular Weight

222.19 g/mol

IUPAC Name

4-cyclopropyloxyphthalic acid

InChI

InChI=1S/C11H10O5/c12-10(13)8-4-3-7(16-6-1-2-6)5-9(8)11(14)15/h3-6H,1-2H2,(H,12,13)(H,14,15)

InChI Key

XOPJGDSIPLRYJR-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(C=C2)C(=O)O)C(=O)O

Origin of Product

United States

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